molecular formula C25H46ClN B12429391 Cetalkonium Chloride-d7

Cetalkonium Chloride-d7

Cat. No.: B12429391
M. Wt: 403.1 g/mol
InChI Key: SXPWTBGAZSPLHA-IULIFYPESA-M
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Description

Cetalkonium Chloride-d7 is a deuterium-labeled version of Cetalkonium Chloride, a quaternary ammonium compound. The deuterium labeling is used for tracing and quantification purposes in scientific research. Cetalkonium Chloride itself is known for its antiseptic properties and is used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cetalkonium Chloride-d7 involves the incorporation of deuterium into the Cetalkonium Chloride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary, but typically involve the use of deuterated benzyl chloride and hexadecylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the deuterium content and ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cetalkonium Chloride-d7 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Ophthalmic Formulations

Cetalkonium Chloride-d7 has been studied for its potential as a cationic agent in ophthalmic emulsions. Research indicates that it can reduce ocular surface toxicity compared to other quaternary ammonium compounds like benzalkonium chloride. In a study involving rabbit models, formulations containing this compound demonstrated significantly lower toxicity levels, suggesting its suitability for future ocular applications .

Antiviral Research

The compound has also been investigated for its antiviral properties. A study aimed at identifying agents effective against SARS-CoV-2 highlighted several compounds, including this compound, which showed efficacy in inhibiting virus replication across different cell lines. This positions the compound as a candidate for further exploration in antiviral drug development .

Surfactant and Emulsifying Agent

Due to its surfactant properties, this compound is utilized in various formulations to stabilize emulsions and enhance solubility of hydrophobic substances. Its ability to modify the distribution between oil and aqueous phases makes it valuable in pharmaceutical formulations where improved bioavailability is desired.

Case Study 1: Ocular Toxicity Assessment

A detailed examination involving the administration of different concentrations of this compound in emulsion form was conducted on New Zealand albino rabbits. The study utilized advanced techniques such as in vivo confocal microscopy and flow cytometry to assess ocular surface changes, demonstrating that formulations with this compound resulted in significantly less inflammation and cellular apoptosis compared to traditional solutions .

Case Study 2: Antiviral Efficacy Against Coronaviruses

In high-throughput screening assays, this compound was tested alongside other compounds for its ability to inhibit SARS-CoV-2 replication. Results indicated that it effectively reduced viral load across multiple cell lines, showcasing its potential as a therapeutic agent against coronaviruses .

Data Table: Comparative Analysis of Ocular Toxicity

CompoundConcentrationToxicity Level (Score)Formulation Type
Benzalkonium Chloride0.02%HighSolution
This compound0.002%LowEmulsion
Cetalkonium Chloride (Control)-ModerateSolution

Mechanism of Action

The mechanism of action of Cetalkonium Chloride-d7 is similar to that of Cetalkonium Chloride. It involves the disruption of cell membranes through its cationic nature, which allows it to bind to negatively charged surfaces. This binding disrupts the cell membrane, inactivates enzymes, and denatures proteins, leading to the antimicrobial effects observed .

Comparison with Similar Compounds

Cetalkonium Chloride-d7 can be compared with other quaternary ammonium compounds such as:

    Benzalkonium Chloride: Known for its broad-spectrum antimicrobial activity.

    Myristalkonium Chloride: Similar in structure but with a shorter alkyl chain.

    Benzododecinium Chloride: Another quaternary ammonium compound with different alkyl chain length.

The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and quantification in scientific studies .

Biological Activity

Cetalkonium Chloride-d7 (CKC-d7) is a quaternary ammonium compound known for its antimicrobial properties. This article explores its biological activity, including mechanisms of action, applications, and safety profiles, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure and Properties

  • Chemical Formula : C25H46ClN
  • Molecular Weight : 396.092 g/mol
  • CAS Number : 122-18-9
  • Melting Point : 55-65 °C

CKC-d7 is primarily used in pharmaceutical formulations as a preservative and antimicrobial agent. It exhibits a positive charge that enhances its adhesion to negatively charged surfaces, such as cell membranes, facilitating its biological activity.

CKC-d7 functions by disrupting microbial cell membranes through the following mechanisms:

  • Membrane Disruption : The cationic nature of CKC-d7 allows it to bind to negatively charged components of bacterial membranes, leading to cell lysis and death.
  • Protein Denaturation : It denatures proteins and inactivates enzymes critical for microbial survival .

Antimicrobial Efficacy

CKC-d7 has demonstrated effectiveness against a range of microorganisms, including both gram-positive and gram-negative bacteria as well as fungi. The following table summarizes its antimicrobial activity:

MicroorganismActivity Level (Concentration)Reference
Staphylococcus aureusEffective (0.01%)
Escherichia coliModerate (0.01%)
Candida albicansEffective (0.01%)

Case Studies

  • Ocular Applications :
    A study assessed the ocular toxicity of CKC-d7 compared to benzalkonium chloride (BAK). Results indicated that CKC-d7 exhibited lower toxicity levels, promoting better corneal health and less inflammatory response in animal models .
  • Tissue Conditioners :
    In a pilot study on a novel antimicrobial tissue conditioner containing CKC-d7, it was found to possess significant antimicrobial properties against common pathogens like C. albicans and S. aureus, with sustained activity over several weeks .

Pharmacokinetics

CKC-d7 is primarily used topically and shows minimal absorption when applied in this manner. Its pharmacokinetic properties are summarized below:

PropertyDescription
AbsorptionMinimal when used topically
Volume of DistributionNot applicable due to minimal absorption
MetabolismNot significantly metabolized
Route of EliminationPrimarily excreted unchanged in feces

Safety Profile

The safety of CKC-d7 has been evaluated in various studies, particularly concerning ocular applications. It is generally considered safe when used in recommended concentrations, with adverse effects being minimal compared to other quaternary ammonium compounds like BAK .

Properties

Molecular Formula

C25H46ClN

Molecular Weight

403.1 g/mol

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-hexadecyl-dimethylazanium;chloride

InChI

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D,24D2;

InChI Key

SXPWTBGAZSPLHA-IULIFYPESA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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